molecular formula C21H26N2O3 B486057 (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone CAS No. 501104-49-0

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B486057
CAS No.: 501104-49-0
M. Wt: 354.4g/mol
InChI Key: QDIYKVBLFOZGNR-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with both dimethoxyphenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Substitution with Dimethoxyphenyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the dimethoxyphenyl group.

    Substitution with Dimethylphenyl Group: Finally, the compound is further reacted with 3,4-dimethylphenyl isocyanate to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)piperazine: Lacks the dimethylphenyl group.

    (3,4-Dimethylphenyl)piperazine: Lacks the dimethoxyphenyl group.

    (3,4-Dimethoxyphenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone: Similar structure but with different substitution pattern.

Uniqueness

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone is unique due to the presence of both dimethoxyphenyl and dimethylphenyl groups on the piperazine ring. This dual substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-5-7-18(13-16(15)2)22-9-11-23(12-10-22)21(24)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYKVBLFOZGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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